molecular formula C12H16O B13478027 Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)- CAS No. 959256-89-4

Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-

Cat. No.: B13478027
CAS No.: 959256-89-4
M. Wt: 176.25 g/mol
InChI Key: BJIRABLPQUFPFO-UHFFFAOYSA-N
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Description

Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)- is an organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone under basic conditions. For this compound, the starting materials are usually a substituted aldehyde and a ketone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals .

Mechanism of Action

The mechanism of action of Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-ol: Similar in structure but contains a hydroxyl group instead of a ketone.

    Propanone: A simpler ketone with a similar carbon backbone but lacks the bicyclic structure.

    1-Phenylprop-2-en-1-one: Contains a phenyl group instead of the bicyclic structure.

Uniqueness

The uniqueness of Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)- lies in its bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

959256-89-4

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)prop-2-en-1-one

InChI

InChI=1S/C12H16O/c1-4-11(13)9-6-5-8-7-10(9)12(8,2)3/h4,6,8,10H,1,5,7H2,2-3H3

InChI Key

BJIRABLPQUFPFO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)C(=O)C=C)C

Origin of Product

United States

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